molecular formula C18H15F3N4O2 B278844 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

Numéro de catalogue B278844
Poids moléculaire: 376.3 g/mol
Clé InChI: PUNLKJRFALYBFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Mécanisme D'action

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide selectively inhibits BTK, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote B-cell survival, proliferation, and differentiation. Inhibition of BTK by 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide leads to the inhibition of downstream signaling pathways, which ultimately results in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been shown to have potent inhibitory activity against BTK in biochemical assays. It has also been shown to inhibit the growth and survival of B-cell lines in vitro and in vivo. In preclinical studies, 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is its selectivity for BTK, which reduces the potential for off-target effects. However, one of the limitations of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is its relatively low solubility, which can make it challenging to use in certain lab experiments.

Orientations Futures

There are several potential future directions for the study of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide. One area of interest is the potential use of BTK inhibitors like 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide in combination with other targeted therapies for the treatment of B-cell malignancies. Another area of interest is the potential use of BTK inhibitors in the treatment of autoimmune diseases and inflammatory disorders. Further studies are needed to fully understand the potential therapeutic applications of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide and other BTK inhibitors.

Méthodes De Synthèse

The synthesis of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 2-chloropyridine with 3-(trifluoromethoxy)aniline, followed by the reaction of the resulting intermediate with ethyl 4-chloro-1H-pyrazole-5-carboxylate. The final step involves the reaction of the resulting intermediate with ammonia gas to yield 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide. The overall yield of the synthesis method is around 25%.

Applications De Recherche Scientifique

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. BTK inhibitors like 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide have shown promising results in preclinical studies and clinical trials for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

Propriétés

Nom du produit

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

Formule moléculaire

C18H15F3N4O2

Poids moléculaire

376.3 g/mol

Nom IUPAC

5-ethyl-1-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c1-2-15-14(11-23-25(15)16-8-3-4-9-22-16)17(26)24-12-6-5-7-13(10-12)27-18(19,20)21/h3-11H,2H2,1H3,(H,24,26)

Clé InChI

PUNLKJRFALYBFY-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F

SMILES canonique

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.